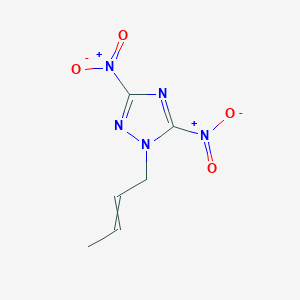
N-Nitroso-2-phenyl-N-(1-phenylethyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Nitroso-2-phenyl-N-(1-phenylethyl)acetamide is a chemical compound that belongs to the class of nitroso compounds These compounds are characterized by the presence of a nitroso group (-NO) attached to a nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Nitroso-2-phenyl-N-(1-phenylethyl)acetamide typically involves the nitrosation of 2-phenyl-N-(1-phenylethyl)acetamide. This process can be carried out using nitrosating agents such as sodium nitrite (NaNO2) in the presence of an acid, usually hydrochloric acid (HCl). The reaction is conducted under controlled temperature conditions to ensure the formation of the desired nitroso compound .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and reagent concentrations, to achieve higher yields and purity of the compound.
Chemical Reactions Analysis
Types of Reactions
N-Nitroso-2-phenyl-N-(1-phenylethyl)acetamide can undergo various chemical reactions, including:
Oxidation: The nitroso group can be oxidized to form nitro compounds.
Reduction: The nitroso group can be reduced to form amines.
Substitution: The compound can participate in substitution reactions where the nitroso group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
The major products formed from these reactions include nitro compounds, amines, and substituted derivatives of this compound .
Scientific Research Applications
N-Nitroso-2-phenyl-N-(1-phenylethyl)acetamide has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of other complex molecules.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-Nitroso-2-phenyl-N-(1-phenylethyl)acetamide involves its interaction with molecular targets in biological systems. The nitroso group can undergo redox reactions, leading to the formation of reactive intermediates that can interact with cellular components. These interactions can affect various biochemical pathways and cellular processes .
Comparison with Similar Compounds
Similar Compounds
N-Nitroso-N-methylurea: A nitroso compound with similar chemical properties.
N-Nitroso-N-phenylhydroxylamine: Another nitroso compound with potential biological activities.
N-Nitroso-N-ethylurea: A structurally related compound used in similar research applications.
Uniqueness
Its combination of a nitroso group with a phenyl and phenylethyl moiety makes it a valuable compound for various research purposes .
Properties
CAS No. |
62901-68-2 |
|---|---|
Molecular Formula |
C16H16N2O2 |
Molecular Weight |
268.31 g/mol |
IUPAC Name |
N-nitroso-2-phenyl-N-(1-phenylethyl)acetamide |
InChI |
InChI=1S/C16H16N2O2/c1-13(15-10-6-3-7-11-15)18(17-20)16(19)12-14-8-4-2-5-9-14/h2-11,13H,12H2,1H3 |
InChI Key |
OOWVMUTUTRIDJT-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC=CC=C1)N(C(=O)CC2=CC=CC=C2)N=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![N-[(Benzyloxy)carbonyl]-L-alanyl-L-alanyl-D-alanine](/img/structure/B14515960.png)





![6,7-Dichloro-4-methylthieno[2,3-B]quinoline](/img/structure/B14516002.png)


![5-[(2-Amino-4-nitrophenyl)sulfanyl]-4-chloropyridazin-3(2H)-one](/img/structure/B14516017.png)
![2,6-Dichloro-N-[1-(3,4-dimethoxyphenoxy)propan-2-yl]benzamide](/img/structure/B14516035.png)
